Polyhall

Übersicht

Beschreibung

Acrylamide-acrylic acid resin is an alpha,beta-unsaturated monocarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Polymer Degradation Studies : One study conducted electron microscope studies on a polymer named Polyhall 402, exploring how polymer molecules fracture under turbulent shear (Wade & Kumar, 1972). This research is significant for understanding the behavior of polymers under stress, which is crucial for various applications, including materials engineering and design.

Conducting Polymers : Another research area that could be relevant is the study of conducting polymers, such as Polyaniline (PANI). These studies focus on the regulation of properties of these polymers for applications in alternative energy sources, non-linear optics, and membranes (Gospodinova & Terlemezyan, 1998).

Polyelectrolyte Complexes : Research on polyelectrolytes and their complexes also forms an important part of polymer science. These studies explore the potential applications of polyelectrolytes in advanced technologies due to their ionizable functional groups (Meka et al., 2017).

Polymer Applications in Biomedicine : The use of polymers in biomedical applications, such as drug delivery and tissue engineering, is an important research area. For example, the application and modification of poly(vinylidene fluoride) (PVDF) membranes in various medical and industrial processes are highlighted in one of the studies (Kang & Cao, 2014).

Poly(Lactic Acid) Modifications : The modifications of Poly(lactic acid) or polylactide (PLA), a biodegradable and renewable thermoplastic polyester, have been explored for consumer and biomedical applications (Rasal, Janorkar, & Hirt, 2010).

Eigenschaften

CAS-Nummer |

9003-06-9 |

|---|---|

Produktname |

Polyhall |

Molekularformel |

C6H9NO3 |

Molekulargewicht |

143.14 g/mol |

IUPAC-Name |

prop-2-enamide;prop-2-enoic acid |

InChI |

InChI=1S/C3H5NO.C3H4O2/c2*1-2-3(4)5/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5) |

InChI-Schlüssel |

RNIHAPSVIGPAFF-UHFFFAOYSA-N |

SMILES |

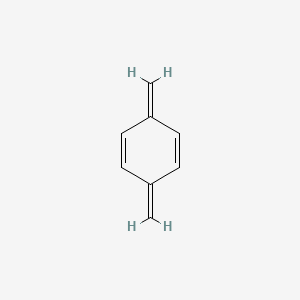

C=CC(=O)N.C=CC(=O)O |

Kanonische SMILES |

C=CC(=O)N.C=CC(=O)O |

Andere CAS-Nummern |

9003-06-9 |

Synonyme |

PAM-AAc poly(AAm-co-AA) poly(acrylamide-co-acrylic acid) poly(AM-co-AA) |

Herkunft des Produkts |

United States |

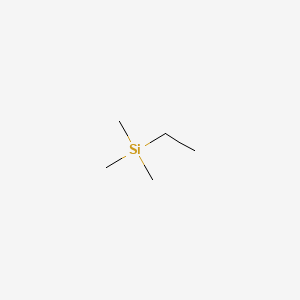

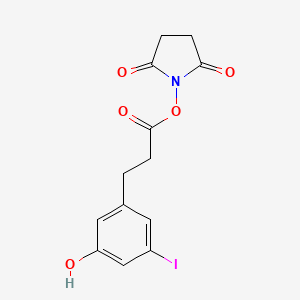

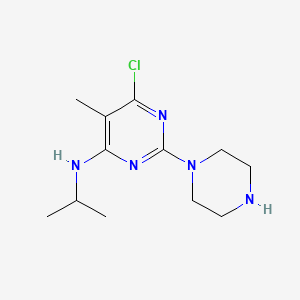

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

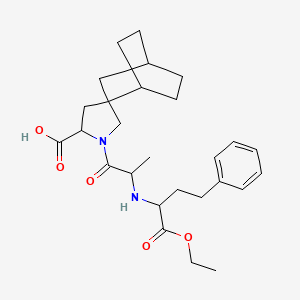

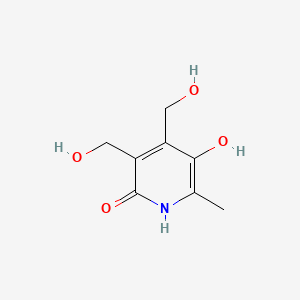

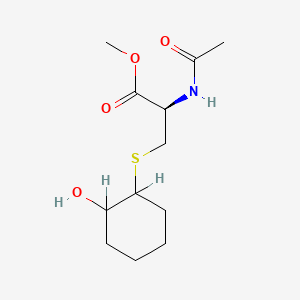

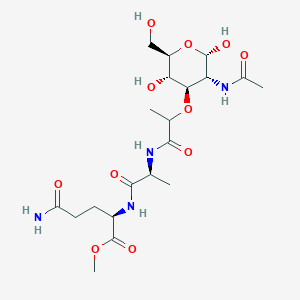

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)

![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)